molecular formula C13H14N2O2 B572706 4-Amino-8-methylquinoline-3-carboxylic acid ethyl ester CAS No. 1234922-77-0

4-Amino-8-methylquinoline-3-carboxylic acid ethyl ester

Cat. No.: B572706
CAS No.: 1234922-77-0
M. Wt: 230.267
InChI Key: RBTSPXHGEBEYEC-UHFFFAOYSA-N
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Description

4-Amino-8-methylquinoline-3-carboxylic acid ethyl ester is a quinoline derivative, a class of compounds known for their diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-8-methylquinoline-3-carboxylate typically involves the Friedländer condensation reaction. This method combines an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene functionality . The reaction is usually catalyzed by metal salts, Lewis acids, or Brønsted acid catalysts .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry approaches to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only increase the efficiency of the synthesis but also reduce the use of hazardous chemicals and solvents.

Chemical Reactions Analysis

Types of Reactions

4-Amino-8-methylquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various reduced quinoline derivatives .

Scientific Research Applications

4-Amino-8-methylquinoline-3-carboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

4-Amino-8-methylquinoline-3-carboxylic acid ethyl ester can be compared with other quinoline derivatives such as chloroquine and quinine. While all these compounds share a quinoline core, ethyl 4-amino-8-methylquinoline-3-carboxylate is unique due to its specific substituents, which may confer different biological activities and pharmacokinetic properties .

List of Similar Compounds

Properties

CAS No.

1234922-77-0

Molecular Formula

C13H14N2O2

Molecular Weight

230.267

IUPAC Name

ethyl 4-amino-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)10-7-15-12-8(2)5-4-6-9(12)11(10)14/h4-7H,3H2,1-2H3,(H2,14,15)

InChI Key

RBTSPXHGEBEYEC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C(=CC=CC2=C1N)C

Synonyms

4-Amino-8-methylquinoline-3-carboxylic acid ethyl ester

Origin of Product

United States

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